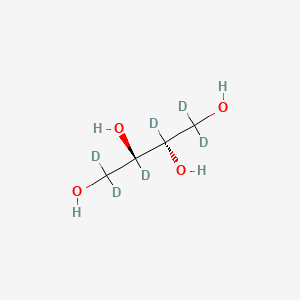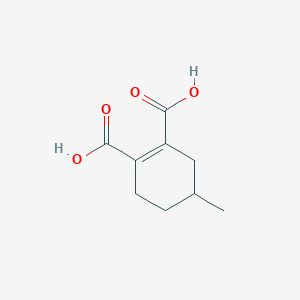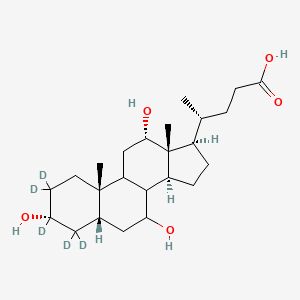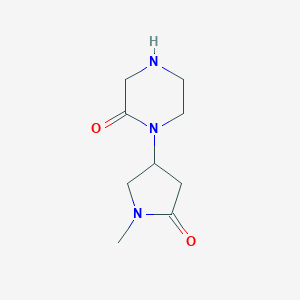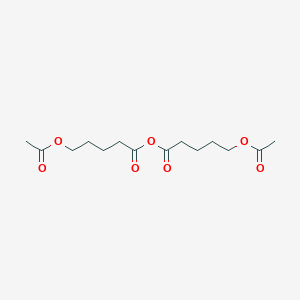
5-(Acetoxy)pentanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetoxy)pentanoic anhydride is an organic compound with the molecular formula C14H22O7 It is a derivative of pentanoic acid, where the anhydride is formed by the removal of water between two molecules of 5-(acetoxy)pentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Acetoxy)pentanoic anhydride can be synthesized through the reaction of 5-(acetoxy)pentanoic acid with acetic anhydride under mild conditions. The reaction typically involves heating the mixture to facilitate the removal of water and the formation of the anhydride bond. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure the efficient removal of water and the formation of the anhydride. The process may also involve the use of catalysts to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(acetoxy)pentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Hydride Reagents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
5-(Acetoxy)pentanoic acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Applications De Recherche Scientifique
5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Utilized in the modification of biomolecules, such as nucleosides, for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another anhydride used in organic synthesis with different reactivity due to the aromatic ring.
Succinic Anhydride: A cyclic anhydride with distinct reactivity and applications in polymer chemistry.
Uniqueness
5-(Acetoxy)pentanoic anhydride is unique due to its specific structure, which allows for the formation of esters and amides with a pentanoic acid backbone
Propriétés
Formule moléculaire |
C14H22O7 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
5-acetyloxypentanoyl 5-acetyloxypentanoate |
InChI |
InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3 |
Clé InChI |
BHGQTFXDSFMURV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)

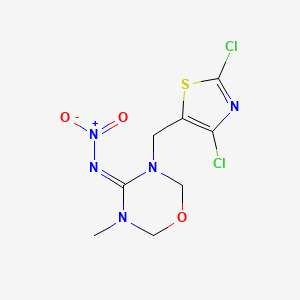
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
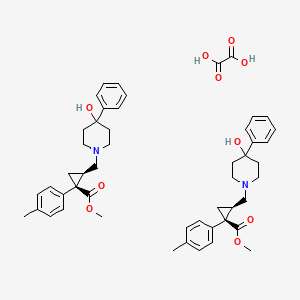
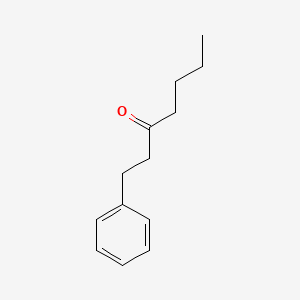
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)

